4-(2-氟-4-硝基苯基)硫代吗啉

描述

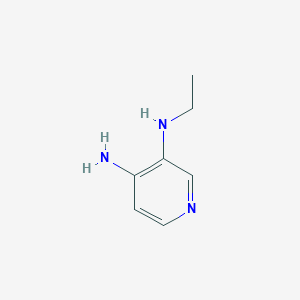

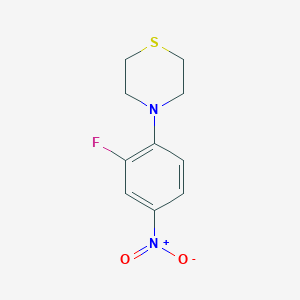

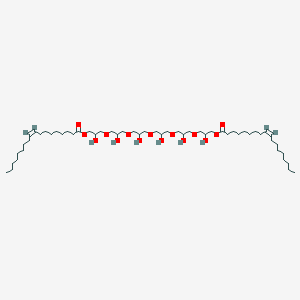

“4-(2-Fluoro-4-nitrophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H11FN2O2S . It has an average mass of 242.270 Da and a monoisotopic mass of 242.052521 Da . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

Synthesis Analysis

The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” was explored in Microfluidic devices . It is synthesized by eight consecutive reactions, taking about 60 hours .Molecular Structure Analysis

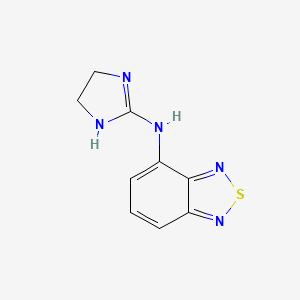

The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis

The title compound “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 411.1±45.0 °C at 760 mmHg, and a flash point of 202.4±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 74 Å2, and the molar volume is 177.2±3.0 cm3 .科学研究应用

Antidiabetic Drug Development

4-(2-Fluoro-4-nitrophenyl)thiomorpholine: is utilized in the synthesis of compounds for antidiabetic medications . Its role as a precursor allows for the creation of molecules that can interact with diabetic-related targets, potentially leading to the development of new therapeutic agents.

Antimigraine Agents

This compound serves as a building block in the formulation of antimigraine drugs . By contributing to the chemical structure of these drugs, it aids in the creation of treatments designed to alleviate migraine symptoms.

Kinase Inhibitors

In the field of cancer research, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a precursor in the synthesis of kinase inhibitors . These inhibitors can interfere with the signaling pathways that promote tumor growth and proliferation.

Reverse Transcriptase Inhibitors

The compound is also involved in the development of reverse transcriptase inhibitors . These inhibitors are crucial in the treatment of retroviral infections, including HIV, by preventing the virus from replicating within the host cells.

Antibiotic Agents

Research has shown that derivatives of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine can be effective in antibiotic drug development . These derivatives can help combat bacterial infections by interfering with bacterial protein synthesis or other vital processes.

Antifungal Agents

The compound is used in creating antifungal agents . These agents are essential for treating fungal infections, which can range from superficial skin conditions to life-threatening systemic infections.

Antimycobacterial Agents

4-(2-Fluoro-4-nitrophenyl)thiomorpholine: contributes to the synthesis of antimycobacterial agents . These agents are particularly important for treating mycobacterial infections such as tuberculosis.

Medicinal Chemistry Research

Beyond specific drug categories, this compound is a valuable tool in medicinal chemistry research . It provides a versatile foundation for synthesizing a wide array of potential pharmacologically active molecules.

作用机制

安全和危害

未来方向

The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” in Microfluidic devices represents a promising direction for the synthesis of this compound . As a key intermediate in the synthesis of Linezolid, its production could have significant implications for the pharmaceutical industry .

属性

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZPGWLYSCSDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445440 | |

| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |

CAS RN |

168828-70-4 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)